molecular formula C16H10N4O3 B1388659 3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1203350-89-3

3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B1388659
M. Wt: 306.27 g/mol
InChI Key: BXBIVTVLEKHQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds that have been found to have a variety of biological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or other carbonyl-containing compounds . The specific synthesis route can vary depending on the desired substituents on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and a privileged structure in medicinal chemistry . The benzimidazole nucleus is present in numerous natural and synthetic compounds .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, they can participate in coupling reactions, substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their structure. For example, their solubility, melting point, and other properties can be influenced by the nature and position of the substituents on the benzimidazole ring .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their structure. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Research on benzimidazole derivatives is ongoing, and these compounds continue to be of interest in the development of new drugs. Future research may focus on synthesizing new benzimidazole derivatives with improved activity or specificity, or on exploring new biological targets for these compounds .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-oxophthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14-10-6-2-1-5-9(10)13(15(22)23)19-20(14)16-17-11-7-3-4-8-12(11)18-16/h1-8H,(H,17,18)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIVTVLEKHQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 2
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 3
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 4
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 5
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 6
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.